Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is a complex organic compound with a unique structure. This compound is characterized by its ester functional group, which is formed by the reaction of an acid and an alcohol. The presence of multiple ester groups and the branched structure contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester typically involves esterification reactions. One common method is the reaction of pentanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Scientific Research Applications
Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxobutyl)oxy)propoxy)-2,2-dimethylpropyl ester
- Hexanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxohexyl)oxy)propoxy)-2,2-dimethylpropyl ester
Uniqueness
Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is unique due to its specific chain length and branching, which influence its chemical reactivity and physical properties
Biological Activity
Pentanoic acid, specifically the compound known as 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester (CAS Number 71850-74-3), is a complex ester with notable biological activities. This article explores its chemical properties, biological effects, and potential applications in various fields.
The molecular formula of Pentanoic acid, 3-(2,2-dimethyl-1-oxo-3-((1-oxopentyl)oxy)propoxy)-2,2-dimethylpropyl ester is C20H36O6, with a molecular weight of approximately 372.496 g/mol. Key physical properties include:
Property | Value |
---|---|
Density | 1.008 g/cm³ |
Boiling Point | 406.6 °C |
Flash Point | 170.2 °C |
LogP | 4.048 |
These properties suggest that the compound is relatively stable at high temperatures and has moderate lipophilicity, which may influence its absorption and distribution in biological systems.
Antioxidant Properties
Research indicates that pentanoic acid derivatives exhibit significant antioxidant activity. For instance, studies on related compounds have shown that they can scavenge free radicals and reduce oxidative stress in cellular models. This activity is often measured using assays such as DPPH and ABTS, which quantify the ability to neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
Pentanoic acid derivatives have been investigated for their anti-inflammatory properties. Compounds similar to pentanoic acid have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in conditions characterized by chronic inflammation.
Antimicrobial Activity
The antimicrobial efficacy of pentanoic acid derivatives has been documented in various studies. For example, certain esters derived from pentanoic acid have shown activity against Gram-positive and Gram-negative bacteria. This property could be leveraged in developing new antimicrobial agents.
Study on Antioxidant Activity
A study published in a peer-reviewed journal evaluated the antioxidant capacity of pentanoic acid derivatives using various assays:
Assay Type | Result (μmol Trolox/g) |
---|---|
DPPH | 172.16 |
ABTS | 198.87 |
FRAP | 595.49 |
These results indicate that pentanoic acid derivatives possess significant antioxidant potential, making them candidates for further research in health-related applications.
Anti-inflammatory Research
In another study focusing on anti-inflammatory activity, researchers assessed the impact of pentanoic acid derivatives on cytokine production in human cell lines. The results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with these compounds, highlighting their potential as anti-inflammatory agents.
Properties
CAS No. |
71850-74-3 |
---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3-pentanoyloxypropyl) 2,2-dimethyl-3-pentanoyloxypropanoate |
InChI |
InChI=1S/C20H36O6/c1-7-9-11-16(21)24-13-19(3,4)14-26-18(23)20(5,6)15-25-17(22)12-10-8-2/h7-15H2,1-6H3 |
InChI Key |
WIAWMBFCOXRNOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCC(C)(C)COC(=O)C(C)(C)COC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.